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molecular formula C14H15N3O B8583992 4-(Aminomethyl)-N-(2-aminophenyl)benzamide

4-(Aminomethyl)-N-(2-aminophenyl)benzamide

Cat. No. B8583992
M. Wt: 241.29 g/mol
InChI Key: AJAOIHOZBOYYOE-UHFFFAOYSA-N
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Patent
US08088805B2

Procedure details

A solution of 391 (840 mg, 1.9 mmol) in 2:1 mixture of DCM/TFA (6 mL) was stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo to afford the title compound as a mixture of the mono and di-TFA salt. (1.33 g, 100% yield). LRMS: (calc) 241.2; (found) 242.2 (M+H1).
Name
391
Quantity
840 mg
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([CH:8]([NH2:32])[C:9]1[CH:31]=[CH:30][C:12]([C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH:22]C(=O)OC(C)(C)C)=[O:14])=[CH:11][CH:10]=1)(OC(C)(C)C)=O.C(Cl)Cl.C(O)(C(F)(F)F)=O>>[NH2:32][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH2:22])=[O:14])=[CH:30][CH:31]=1 |f:1.2|

Inputs

Step One
Name
391
Quantity
840 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C(C1=CC=C(C(=O)NC2=C(C=CC=C2)NC(OC(C)(C)C)=O)C=C1)N
Name
DCM TFA
Quantity
6 mL
Type
reactant
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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